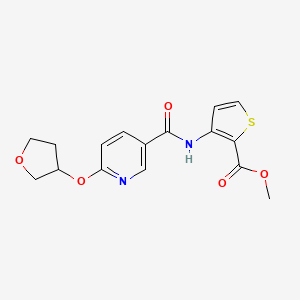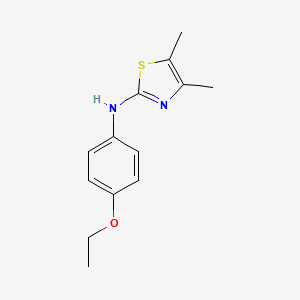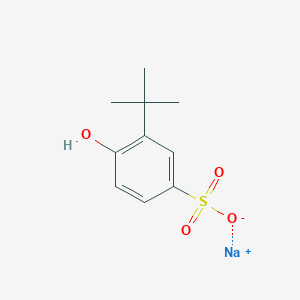
Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate is a novel organic compound exhibiting significant interest in various scientific fields due to its unique structural characteristics and potential applications. This compound integrates the properties of nicotinamide, thiophene, and tetrahydrofuran, making it a unique and versatile molecule with promising uses in chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate can be synthesized through a multi-step organic reaction sequence:
Preparation of the Tetrahydrofuran Derivative: : Tetrahydrofuran is reacted with an appropriate halogenating agent to introduce the functional group necessary for the subsequent reactions.
Formation of Nicotinamide Intermediate: : Nicotinic acid is converted to nicotinamide via amidation. This intermediate is then reacted with the tetrahydrofuran derivative under nucleophilic substitution conditions to form the nicotinamide ether linkage.
Thienyl Carboxylate Introduction: : The final step involves the esterification of the nicotinamide intermediate with thiophene-2-carboxylic acid under appropriate catalytic conditions, forming the desired compound.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions for scalability. Batch or continuous flow synthesis can be employed, with the emphasis on maintaining high yields and purity. Catalysts, solvents, and reaction temperatures need to be meticulously controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions at various sites, particularly the tetrahydrofuran and thiophene moieties.
Reduction: : Reduction reactions can target the nicotinamido group, potentially altering its biological activity.
Substitution: : The functional groups present in the compound can participate in substitution reactions, making it versatile for chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Conditions: : Acidic or basic catalysts, varying solvent environments
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones
Reduction Products: : Alcohols, amines
Substitution Products: : Modified nicotinamido, tetrahydrofuran, or thiophene derivatives
Scientific Research Applications
Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate exhibits a wide array of applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex organic molecules, particularly in the development of novel materials with electronic properties.
Biology: : Studied for its potential interactions with biological macromolecules, making it useful in the development of biochemical assays and diagnostic tools.
Medicine: : Investigated for its pharmacological properties, including potential roles as an anti-inflammatory or anti-cancer agent.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action of Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate depends on its application:
Biological Systems: : It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: : Functions as a versatile intermediate, enabling the formation of various chemical bonds and structures.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar Compounds: : Other nicotinamide derivatives, thiophene-containing molecules, tetrahydrofuran derivatives
Uniqueness: : The combination of these three moieties in a single compound provides unique structural properties, enabling diverse applications that are not possible with simpler molecules.
Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate stands out due to its multifaceted nature, marrying the characteristics of its individual components into a single, powerful entity for scientific and industrial advancement.
Properties
IUPAC Name |
methyl 3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-21-16(20)14-12(5-7-24-14)18-15(19)10-2-3-13(17-8-10)23-11-4-6-22-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHDDIKYHYQNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2950684.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950685.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B2950686.png)
![4,5-dimethoxy-15-(4-methoxyphenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2950688.png)
![5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-3'-amine](/img/structure/B2950690.png)
![METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2950691.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2950693.png)
![5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950695.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2950697.png)
![3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2950698.png)
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2950699.png)
![1-Methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B2950703.png)
